molecular formula C13H21NO4 B1600412 (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 219754-02-6

(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B1600412
CAS No.: 219754-02-6
M. Wt: 255.31 g/mol
InChI Key: MFBZMDIQWYXOSP-CIUDSAMLSA-N
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Description

This bicyclic compound (CAS 219754-02-6, molecular formula C₁₃H₂₁NO₄, MW 255.31) features a rigid 3-azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group and two methyl substituents at the 6,6-positions. Its stereochemistry ((1R,2S,5S)) is critical for its role as a key intermediate in synthesizing protease inhibitors, including hepatitis C virus (HCV) NS3 and SARS-CoV-2 main protease (Mpro) inhibitors like Boceprevir . The Boc group enhances solubility during synthesis, while the methyl groups confer steric stability and modulate lipophilicity (XLogP3 = 2) .

Properties

IUPAC Name

(1R,2S,5S)-6,6-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-7-8(13(7,4)5)9(14)10(15)16/h7-9H,6H2,1-5H3,(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBZMDIQWYXOSP-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445797
Record name (1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219754-02-6
Record name (1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS No. 219754-02-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_4, with a molecular weight of approximately 255.31 g/mol. It features a bicyclic structure characterized by a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number219754-02-6
Purity97%

Research indicates that compounds with similar structures to This compound may exhibit inhibitory effects on specific enzymes and receptors. For instance, the incorporation of a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety has been shown to enhance the binding affinity towards certain targets in various studies.

Antiviral Activity

A notable study highlighted the compound's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound demonstrated a Ki value of approximately 27.7 nM and an EC50 value of 1364 nM against viral replication in vitro . This suggests that it may play a role in antiviral therapies targeting coronaviruses.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in preclinical models. It exhibited reasonable metabolic stability in human liver microsomes, which is crucial for its viability as a therapeutic agent. The compound's oral bioavailability was also evaluated, indicating promising absorption characteristics that could facilitate clinical applications.

Study 1: Inhibition of SARS-CoV-2 Mpro

In a recent study focusing on the development of antiviral agents against SARS-CoV-2, This compound was included in a series of compounds tested for Mpro inhibition. The results showed that while it had moderate activity compared to other analogs, its structural properties made it a valuable candidate for further optimization .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to evaluate the effects of various substituents on the biological activity of bicyclic compounds related to this acid. Modifications to the Boc group and variations in the azabicyclic structure were systematically studied to enhance potency against specific biological targets, including proteases involved in viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6,6-Positions

Compound A : (1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
  • Molecular Formula: C₁₁H₁₅Cl₂NO₄
  • Molecular Weight : 296.14
  • Key Differences: Chlorine substituents increase molecular weight and polarity compared to methyl groups. Chlorinated analogs may exhibit distinct reactivity in coupling reactions (e.g., amide bond formation) .
Compound B : (1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid
  • Molecular Formula: C₁₁H₁₅F₂NO₄
  • Molecular Weight : 263.24
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and binding affinity to target proteases.
Compound C : (1S,2S,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid (No 6,6-substituents)
  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight : 227.26
  • Key Differences :
    • Absence of methyl groups reduces steric hindrance, possibly increasing conformational flexibility.
    • Lower molecular weight and lipophilicity (predicted XLogP3 < 2) may limit bioavailability .

Structural Derivatives in Drug Development

Boceprevir Derivative
  • Structure: (1R,2S,5S)-N-[(2S,3R)-4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl]-3-[N-(tert-butylcarbamoyl)-3-methyl-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
  • Application : HCV NS3 protease inhibitor (Ki = 14 nM). The 6,6-dimethyl group optimizes binding to the protease’s hydrophobic S2 pocket, while the Boc group facilitates synthetic coupling .
SARS-CoV-2 Mpro Inhibitor
  • Structure: (1R,2S,5S)-3-((S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoyl)-N-((2S)-3-hydroxy-4-(methylamino)-4-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
  • Activity : IC₅₀ = 0.16 μM against SARS-CoV-2 Mpro. The dimethyl bicyclic core enhances rigidity, while the tert-butyl urea moiety improves solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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